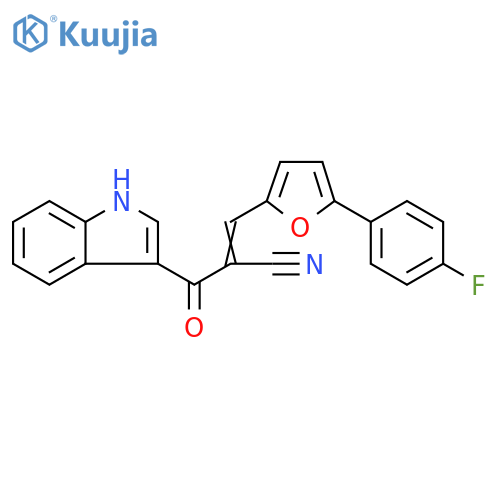Cas no 899942-28-0 ((2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile)

899942-28-0 structure
商品名:(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile
CAS番号:899942-28-0
MF:C22H13FN2O2
メガワット:356.349228620529
CID:5440549
(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-2-(1H-indole-3-carbonyl)-acrylonitrile
- 1H-Indole-3-propanenitrile, α-[[5-(4-fluorophenyl)-2-furanyl]methylene]-β-oxo-
- (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile
-
- インチ: 1S/C22H13FN2O2/c23-16-7-5-14(6-8-16)21-10-9-17(27-21)11-15(12-24)22(26)19-13-25-20-4-2-1-3-18(19)20/h1-11,13,25H
- InChIKey: VDJKOIGBNCLFMQ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNC2=CC=CC=C12)(=O)C(C#N)=CC1=CC=C(C2C=CC(F)=CC=2)O1
(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3159-0034-2mg |
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |
899942-28-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3159-0034-3mg |
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |
899942-28-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3159-0034-1mg |
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |
899942-28-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3159-0034-2μmol |
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |
899942-28-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 |
(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
899942-28-0 ((2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile) 関連製品
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量